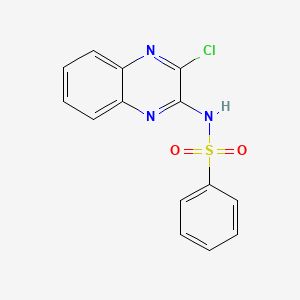

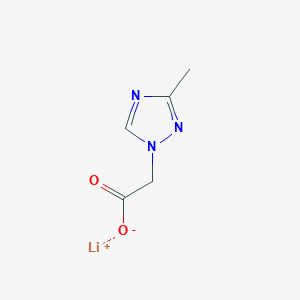

Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of lithium-based heterocyclic compounds involves multi-step processes, including catalyzed cycloaddition reactions, deprotection of functional groups, and lithiation of intermediates. For instance, a triethylene glycol-based 1,2,3-triazolate lithium salt with ionic liquid properties is synthesized through copper-catalyzed cycloaddition, followed by deprotection and lithiation steps . Similarly, the generation of (3,4-di-tert-butyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazin-4-yl)lithiums involves the interaction of a pyrazolo[5,1-c][1,2,4]triazine with alkyl lithium at low temperatures .

Molecular Structure Analysis

The molecular structures of lithium compounds can vary significantly, with lithium ions coordinating with different donor atoms. For example, in a zinc-lithium complex, the lithium ion exhibits a tetrahedral geometry, coordinated by three water molecules and one oxygen atom from a carboxylate group . The molecular structures of tris(pyrazolyl)hydroborato and tris(2-pyridylthio)methyl lithium compounds show uncommon trigonal pyramidal and trigonal monopyramidal coordination geometries for lithium .

Chemical Reactions Analysis

Lithium compounds can undergo various chemical reactions, including electrophilic substitutions and reactions with electrophiles to yield substituted derivatives. The lithiated reagents react with electrophiles such as benzophenone, methyl iodide, and phenyl isocyanate to give corresponding derivatives . Additionally, the interaction of lithium compounds with oxygen and proton donors can lead to selective attacks at specific positions in the heterocyclic ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of lithium heterocyclic compounds are characterized using techniques such as NMR spectroscopy, differential scanning calorimetry, thermogravimetric analysis, broadband dielectric spectroscopy, electrochemical impedance spectroscopy, and cyclic voltammetry . These properties are crucial for the development of functional molecular and macromolecular lithium salts with potential applications in various fields, including ionic liquids and coordination chemistry.

Applications De Recherche Scientifique

Alkali Metal and Rhodium Complexes

Lithium, along with sodium and potassium, is used in the formation of salts of 1-methyl-3,5-diphenyl-4-methylamino-1,2,4-triaza-3,5-diborolyl. These alkali metal derivatives have shown extended 2D structures for lithium and sodium salts and a 1D structure for potassium. These structures are dominated by σ interactions, and π interactions are also present for the potassium derivative (Ly, Chow, Parvez, McDonald, & Roesler, 2007).

Synthesis of 2-(1-Aryltetrazol-5-yl)propanoic Acids

Lithium azide is used in reactions with N-arylisoxazol-5(2H)-ones to produce 2-(1-aryltetrazol-5-yl)acetic esters, which after certain processes yield 2-(1-aryltetrazol-5-yl) propanoic acids. These compounds demonstrated low antiinflammatory activity (Caiazza, Prager, & Schafer, 1995).

Anion Coordination Interactions in Solvates

Lithium salts, specifically Lithium 4,5-dicyano-1,2,3-triazaolate (LiDCTA) and Lithium 2-trifluoromethyl-4,5-dicyanoimidazole (LiTDI), are explored for their potential applications in lithium battery electrolytes. Their coordination modes with anions are a subject of study, offering insights into the structural aspects of these lithium salts in various solvates (McOwen, Delp, Paillard, Herriot, Han, Boyle, Sommer, & Henderson, 2014).

Continuous-Flow Synthesis

A novel, metal-free process for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid (1) is reported, highlighting an efficient condensation for triazole build-up under flow conditions. This method is noted for its atom economy, high selectivity, and environmental friendliness (Tortoioli, Friedli, Prud’homme, Richard-Bildstein, Kohler, Abele, & Vilé, 2020).

Lithium Salt with Ionic Liquid Properties

A triethylene glycol-based 1,2,3-triazolate lithium salt exhibiting ionic liquid properties at room temperature is synthesized, providing new opportunities for the development of functional molecular and macromolecular lithium salts (Flachard, Rolland, Obadia, Serghei, Bouchet, & Drockenmuller, 2018).

Orientations Futures

The future directions for “Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of more effective and potent agents based on the 1,2,4-triazole scaffold is one of the most clinical challenges in modern medicinal chemistry .

Propriétés

IUPAC Name |

lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.Li/c1-4-6-3-8(7-4)2-5(9)10;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNACEQTSRRYLT-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=NN(C=N1)CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2402829-84-7 |

Source

|

| Record name | lithium 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(4-methoxybenzyl)amino]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3004374.png)

![3-Methylbenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B3004379.png)

![2-Chloro-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]propanamide](/img/structure/B3004380.png)

![N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B3004386.png)

![3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3004390.png)

![Methyl 4-[(3,4-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B3004391.png)

![N-(3-(furan-2-yl)-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3004395.png)

![5-ethyl-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3004396.png)